Cas no 85233-17-6 (Benzene, 1,5-dibromo-3-fluoro-2-methyl-)

Benzene, 1,5-dibromo-3-fluoro-2-methyl-, is a halogenated aromatic compound with a molecular formula of C7H5Br2F. This derivative of benzene features bromine and fluorine substituents at the 1,5- and 3-positions, respectively, along with a methyl group at the 2-position, imparting distinct reactivity for further functionalization. The presence of multiple halogens enhances its utility in cross-coupling reactions, such as Suzuki or Stille couplings, while the fluorine atom offers opportunities for selective substitution. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, where precise halogen placement is critical. The compound’s stability and defined substitution pattern ensure consistent performance in complex organic transformations.
Benzene, 1,5-dibromo-3-fluoro-2-methyl- structure
85233-17-6 structure
Product Name:Benzene, 1,5-dibromo-3-fluoro-2-methyl-
CAS No:85233-17-6
MF:C7H5Br2F
MW:267.921004056931
CID:664836
PubChem ID:44891122
Update Time:2025-05-25

Benzene, 1,5-dibromo-3-fluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1,5-dibromo-3-fluoro-2-methyl-
    • 1,5-dibromo-3-fluoro-2-methylbenzene
    • 2,4-DIBROMO-6-FLUOROTOLUENE
    • FS-5649
    • DTXSID10661525
    • AKOS026670749
    • MFCD09800775
    • CS-0192525
    • 85233-17-6
    • MDL: MFCD09800775
    • Inchi: 1S/C7H5Br2F/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
    • InChI Key: QLBCUJCUDDTVMQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1C)F)Br

Computed Properties

  • Exact Mass: 267.87215g/mol
  • Monoisotopic Mass: 265.87420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

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Additional information on Benzene, 1,5-dibromo-3-fluoro-2-methyl-

Compound CAS No 85233-17-6: Benzene, 1,5-dibromo-3-fluoro-2-methyl

Benzene, 1,5-dibromo-3-fluoro-2-methyl, also known by its CAS number 85233-17-6, is a brominated aromatic compound with a unique structure that makes it highly relevant in various chemical applications. This compound is characterized by its benzene ring substituted with two bromine atoms at the 1 and 5 positions, a fluorine atom at the 3 position, and a methyl group at the 2 position. Its molecular formula is C7H5Br2F, and it has a molecular weight of approximately 264.8 g/mol.

The synthesis of Benzene, 1,5-dibromo-3-fluoro-2-methyl typically involves multi-step processes that include electrophilic substitution reactions. The bromination and fluorination steps are carefully controlled to achieve the desired regioselectivity. Recent studies have explored the use of microwave-assisted synthesis techniques to enhance reaction efficiency and minimize side products. These advancements have made the production of this compound more cost-effective and environmentally friendly.

In terms of physical properties, Benzene, 1,5-dibromo-3-fluoro-2-methyl is a crystalline solid with a melting point of around 90°C and a boiling point of approximately 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and chloroform is relatively high, making it suitable for various chemical reactions. The compound exhibits moderate stability under normal storage conditions but may degrade in the presence of strong oxidizing agents or under prolonged exposure to light.

The chemical properties of Benzene, 1,5-dibromo-3-fluoro-2-methyl make it an interesting candidate for applications in material science and pharmaceutical research. Recent research has focused on its potential as a building block for constructing bioactive molecules. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its role in synthesizing compounds with anti-inflammatory and anticancer properties. The bromine atoms at positions 1 and 5 provide reactive sites for further functionalization, while the fluorine atom at position 3 contributes to the compound's electronic properties.

In addition to its role in drug discovery, Benzene, 1,5-dibromo-3-fluoro-2-methyl has found applications in polymer chemistry. Researchers have investigated its use as a monomer for synthesizing novel polymeric materials with tailored mechanical and thermal properties. The methyl group at position 2 enhances the hydrophobicity of the compound, which is advantageous for applications requiring water resistance.

The environmental impact of Benzene, 1,5-dibromo-3-fluoro-2-methyl has also been a topic of recent interest. Studies have shown that this compound undergoes biodegradation under specific environmental conditions, reducing its persistence in ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.

In conclusion, Benzene, 1,5-dibromo-3-fluoro-2-methyl (CAS No:85233-17-6) is a versatile compound with significant potential in multiple fields due to its unique structure and reactivity. Ongoing research continues to uncover new applications and improve synthetic methods for this valuable chemical.

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